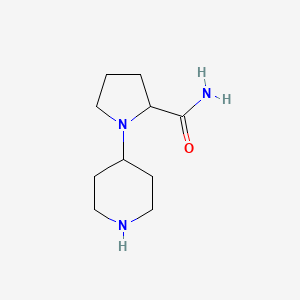

1-(Piperidin-4-yl)pyrrolidine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-piperidin-4-ylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O/c11-10(14)9-2-1-7-13(9)8-3-5-12-6-4-8/h8-9,12H,1-7H2,(H2,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFBMIFBUUOUTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2CCNCC2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Piperidin 4 Yl Pyrrolidine 2 Carboxamide and Its Analogs

Strategic Approaches to Core Structure Synthesis

The assembly of the 1-(piperidin-4-yl)pyrrolidine-2-carboxamide core structure requires the strategic formation of two key moieties: the pyrrolidine-2-carboxamide (B126068) and the piperidin-4-yl group, followed by their successful integration.

Pyrrolidine-2-carboxamide Moiety Formation Strategies

The pyrrolidine-2-carboxamide scaffold is a common structural motif in medicinal chemistry. Its synthesis often begins with readily available precursors like L-proline or pyroglutamic acid. A primary strategy involves the amidation of a protected proline derivative. For instance, N-protected proline can be activated at the carboxylic acid position using standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by reaction with ammonia (B1221849) or an appropriate amine to furnish the desired carboxamide.

Another approach involves the partial reduction of the lactam ring in pyroglutamic acid derivatives, followed by functional group manipulations to introduce the carboxamide. Ring-closing metathesis (RCM) of suitably functionalized acyclic precursors also presents a powerful method for constructing the pyrrolidine (B122466) ring with control over stereochemistry.

A variety of synthetic routes to pyrrolidine-2-carboxamide and its derivatives have been explored, often leveraging the chirality of starting materials like L-proline to produce enantiomerically pure products.

| Starting Material | Key Transformation | Reagents | Product |

| N-Boc-L-proline | Amide coupling | EDC, HOBt, NH₄Cl | N-Boc-pyrrolidine-2-carboxamide |

| Pyroglutamic acid | Reductive amination | NaBH₃CN, NH₃ | Pyrrolidine-2-carboxamide |

| Acyclic diene | Ring-closing metathesis | Grubbs catalyst | Dihydropyrrole precursor |

Integration of the Piperidin-4-yl Moiety

The crucial step in forming the target compound is the covalent linkage of the piperidin-4-yl group to the nitrogen atom of the pyrrolidine-2-carboxamide. Several synthetic strategies can be employed to achieve this N-C bond formation.

Reductive Amination: A highly effective and widely used method is the reductive amination between pyrrolidine-2-carboxamide and a protected 4-piperidone derivative (e.g., N-Boc-4-piperidone). The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). Subsequent deprotection of the piperidine (B6355638) nitrogen yields the desired this compound. This method is advantageous due to its operational simplicity and the commercial availability of the starting materials. researchgate.net

Nucleophilic Substitution: Alternatively, N-alkylation of pyrrolidine-2-carboxamide can be achieved through nucleophilic substitution with a piperidine derivative bearing a suitable leaving group at the 4-position (e.g., 4-halopiperidine or a piperidin-4-yl triflate). This reaction is typically carried out in the presence of a base to deprotonate the pyrrolidine nitrogen, enhancing its nucleophilicity. The choice of solvent and base is critical to optimize the reaction yield and minimize side reactions.

The following table summarizes plausible synthetic routes for the integration of the piperidin-4-yl moiety:

| Pyrrolidine Precursor | Piperidine Precursor | Reaction Type | Key Reagents |

| Pyrrolidine-2-carboxamide | N-Boc-4-piperidone | Reductive Amination | NaBH(OAc)₃, Acetic Acid |

| Pyrrolidine-2-carboxamide | N-Boc-4-bromopiperidine | Nucleophilic Substitution | K₂CO₃, DMF |

Functionalization and Derivatization Techniques

Once the core this compound structure is assembled, further modifications can be introduced at various positions to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.

Modifications at the Pyrrolidine Nitrogen

While the pyrrolidine nitrogen in the parent compound is substituted with the piperidin-4-yl group, analogs can be synthesized where this nitrogen is further functionalized. However, in the context of this compound, this position is already part of the core structure. Modifications at this site would lead to fundamentally different scaffolds.

Substitutions on the Piperidine Ring

The secondary amine of the piperidine ring is a prime site for derivatization, offering a straightforward handle to introduce a wide range of functional groups.

N-Alkylation: The piperidine nitrogen can be readily alkylated using various alkyl halides in the presence of a base. This reaction allows for the introduction of linear, branched, or cyclic alkyl groups. Reductive amination with aldehydes or ketones provides another versatile route to N-alkylated derivatives.

N-Acylation: Acylation of the piperidine nitrogen with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields N-acyl analogs. nih.gov This modification can introduce a variety of substituents and can influence the basicity and lipophilicity of the molecule.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl or heteroaryl substituents onto the piperidine nitrogen.

| Modification | Reagent Type | Example Reagents |

| N-Alkylation | Alkyl halide | Benzyl bromide, Ethyl iodide |

| N-Acylation | Acyl chloride | Acetyl chloride, Benzoyl chloride |

| N-Arylation | Aryl halide | Bromobenzene (with Pd catalyst) |

Amide Group Derivatizations

The primary carboxamide group offers several possibilities for chemical modification, leading to a diverse array of analogs.

Dehydration to Nitriles: The amide can be dehydrated to the corresponding nitrile using various dehydrating agents. Common reagents for this transformation include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA). commonorganicchemistry.com This conversion significantly alters the electronic and steric properties of the substituent.

Reduction to Amines: The carboxamide can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). masterorganicchemistry.comechemi.com This transformation introduces a basic center and a flexible aminomethyl group.

N-Alkylation/N-Arylation of the Amide: While less common for primary amides due to potential for di-substitution and other side reactions, under specific conditions, the amide nitrogen can be selectively alkylated or arylated.

The following table outlines potential derivatizations of the amide group:

| Transformation | Reagent(s) | Resulting Functional Group |

| Dehydration | POCl₃, pyridine | Nitrile |

| Reduction | LiAlH₄, THF | Primary Amine |

| Hydrolysis | Acid or Base | Carboxylic Acid |

Stereoselective Synthesis of Enantiopure this compound Analogs

The therapeutic efficacy of chiral molecules is often dictated by their specific stereochemistry. Consequently, the development of stereoselective synthetic methods to produce enantiopure compounds is a cornerstone of modern medicinal chemistry. For analogs of this compound, controlling the stereocenters in both the piperidine and pyrrolidine rings is critical. Methodologies to achieve this include the use of chiral auxiliaries and asymmetric catalysis, which guide the formation of the desired stereoisomer.

Chiral Auxiliary Approaches

Chiral auxiliary-based synthesis is a well-established strategy for inducing stereoselectivity. In this approach, an enantiopure molecule (the auxiliary) is temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse.

Carbohydrates have emerged as effective chiral auxiliaries due to their high density of functional groups and defined stereochemistry. researchgate.net For instance, glycosylamines have been successfully employed as auxiliaries in the stereoselective synthesis of piperidine derivatives. researchgate.net One notable example involves the use of 2,3,4-tri-O-pivaloyl-α-D-arabinopyranosylamine as a stereodifferentiating auxiliary in a domino Mannich–Michael reaction to furnish N-arabinosyl dehydropiperidinones with high diastereoselectivity. researchgate.net The steric and stereoelectronic properties of the carbohydrate scaffold guide the incoming nucleophile to a specific face of the reactive intermediate. researchgate.net Subsequent chemical transformations, such as conjugate additions or alkylations, followed by the cleavage of the auxiliary, yield enantiomerically enriched piperidine scaffolds that can be further elaborated into the target carboxamide analogs.

Table 1: Diastereoselective Synthesis of Piperidinones using a Carbohydrate Auxiliary

| Reaction Type | Auxiliary | Key Intermediate | Diastereoselectivity |

| Domino Mannich-Michael | D-arabinopyranosylamine | N-arabinosyl dehydropiperidinone | High |

| Conjugate Cuprate Addition | D-arabinopyranosylamine | 2,6-cis-substituted piperidinone | High |

| Enolate Alkylation | D-arabinopyranosylamine | 2,3-trans-substituted dehydropiperidinone | High |

This table summarizes the outcomes of using a carbohydrate chiral auxiliary in key reactions for piperidine synthesis, demonstrating high diastereoselectivity. researchgate.net

Another approach utilizes chiral sulfinyl imines. The synthesis of chiral piperidin-4-ols has been achieved via a sequence involving chiral amine precursors derived from these imines. nih.gov This method allows for the creation of enantiomerically enriched piperidine building blocks ready for coupling with the pyrrolidine moiety.

Asymmetric Catalysis in Synthesis

Asymmetric catalysis offers a more atom-economical alternative to chiral auxiliaries by using substoichiometric amounts of a chiral catalyst to generate large quantities of an enantiopure product. nih.gov Organocatalysis, in particular, has seen significant advancements and has been applied to the synthesis of chiral pyrrolidine-based structures. nih.govnih.gov

Proline and its derivatives are privileged scaffolds in organocatalysis and have been used to catalyze asymmetric reactions, such as aldol and Mannich reactions, to form substituted pyrrolidines. nih.govnih.gov For example, diarylprolinol silyl ethers are effective catalysts for the asymmetric functionalization of aldehydes, a key step in building complex molecular architectures. nih.govnih.gov The catalyst forms a transient chiral enamine with the substrate, which then reacts stereoselectively with an electrophile. This strategy can be employed to construct the chiral pyrrolidine ring of the target molecule.

Metal-based catalysts are also pivotal in the asymmetric synthesis of N-heterocycles. Rhodium(II)-catalyzed C-H insertion reactions have been developed to directly difunctionalize a pyrrolidine ring with high enantio- and diastereocontrol, yielding C₂-symmetrical 2,5-disubstituted pyrrolidines. acs.org Similarly, gold-catalyzed reactions have been utilized to prepare piperidin-4-ones and their derivatives with excellent stereoselectivity. nih.gov A gold-catalyzed cyclization of N-homopropargyl amides can produce cyclic imidates, which are then reduced in a one-pot sequence to afford highly substituted piperidin-4-ols. nih.gov

Table 2: Examples of Asymmetric Catalysis for Heterocycle Synthesis

| Catalyst Type | Reaction | Heterocycle | Key Feature |

| Diarylprolinol silyl ether (Organocatalyst) | Aldol/Mannich Reaction | Pyrrolidine | Asymmetric functionalization of aldehydes nih.govnih.gov |

| Rhodium(II) complex (Metal Catalyst) | C-H Insertion | Pyrrolidine | Direct C₂-symmetrical difunctionalization acs.org |

| PPh₃AuNTf₂ (Gold Catalyst) | Cyclization/Reduction | Piperidine | One-pot synthesis of piperidin-4-ols nih.gov |

| Cobalt(II) complex (Metal Catalyst) | Radical Cyclization | Piperidine | Intramolecular cyclization of amino-aldehydes mdpi.com |

This table presents selected asymmetric catalytic methods for the synthesis of the core heterocyclic scaffolds, highlighting the catalyst type and key features of the transformation.

Novel Cyclization and Coupling Reactions for Scaffold Assembly

The construction of the core this compound scaffold relies on efficient cyclization reactions to form the individual heterocyclic rings and robust coupling reactions to link them.

Recent advances in catalysis have provided novel methods for piperidine synthesis. An iron-catalyzed reductive amination of ω-amino fatty acids, using phenylsilane as a key reagent, allows for the cyclization and reduction of an imine intermediate to form the piperidine ring. mdpi.com Another innovative strategy is the intramolecular cyclization/reduction cascade of halogenated amides, activated by trifluoromethanesulfonic anhydride, to produce piperidines. mdpi.com Radical-mediated cyclizations, such as the cobalt-catalyzed intramolecular cyclization of linear amino-aldehydes, also offer a powerful route to piperidine structures. mdpi.com

For the pyrrolidine ring, iridium-catalyzed reductive generation of azomethine ylides from amides or lactams has been developed. acs.org These ylides undergo a [3+2] dipolar cycloaddition with alkenes to afford highly substituted pyrrolidines under mild conditions. acs.org

Once the two heterocyclic fragments—a substituted piperidine and a pyrrolidine-2-carboxylic acid derivative—are synthesized, the final key step is the formation of the amide bond. Standard peptide coupling reagents are highly effective for this transformation. For instance, the coupling of a carboxylic acid with 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one has been achieved using a combination of hydroxybenzotriazole (B1436442) (HOBt) and N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) as activating agents, with diisopropylethylamine (DIPEA) as a base. mdpi.com Alternatively, carbonyldiimidazole (CDI) can be used to promote the formation of the amide bond, providing a reliable method for assembling the final compound. mdpi.com

Table 3: Selected Coupling Reagents for Amide Bond Formation

| Coupling Reagent System | Base | Application |

| HOBt/HBTU | DIPEA | Coupling of carboxylic acids to piperidine amines mdpi.com |

| CDI | N/A | Amide bond formation mdpi.com |

| DCC/N-hydroxysuccinimide | N/A | Activation of carboxylic acids for amidation mdpi.com |

This table lists common and effective coupling reagents used to form the critical carboxamide linkage in the synthesis of this compound and its analogs.

Investigation of Chemical Reactivity and Mechanistic Pathways of 1 Piperidin 4 Yl Pyrrolidine 2 Carboxamide

Electrophilic and Nucleophilic Reaction Profiles

The reactivity of 1-(Piperidin-4-yl)pyrrolidine-2-carboxamide is characterized by the presence of multiple nucleophilic and potentially electrophilic sites. The nitrogen atoms of both the piperidine (B6355638) and pyrrolidine (B122466) rings, as well as the oxygen of the carboxamide group, possess lone pairs of electrons, rendering them nucleophilic. Conversely, the carbonyl carbon of the carboxamide and the carbon atoms adjacent to the nitrogen atoms can act as electrophilic centers under certain conditions.

The secondary amine within the piperidine ring is a primary site for electrophilic attack . Reactions such as N-alkylation and N-acylation are expected to occur readily at this position. For instance, treatment with alkyl halides in the presence of a base would lead to the corresponding N-alkylated derivatives. The pyrrolidine nitrogen, being a tertiary amine, is also nucleophilic and can react with strong electrophiles to form quaternary ammonium (B1175870) salts. The relative nucleophilicity of the two nitrogen atoms is influenced by steric and electronic factors. While secondary amines are generally more nucleophilic than tertiary amines due to reduced steric hindrance, the electronic effect of the pyrrolidine ring on the piperidine nitrogen must be considered.

The carboxamide group also influences the molecule's reactivity. The carbonyl oxygen can be protonated under acidic conditions, activating the carbonyl carbon towards nucleophilic attack . This can lead to hydrolysis of the amide bond, yielding piperidin-4-yl-pyrrolidine and ammonia (B1221849) or an amine, though this typically requires harsh conditions such as prolonged heating in strong acid or base. masterorganicchemistry.comyoutube.comunizin.orglibretexts.org

The carbon atoms alpha to the nitrogen atoms in both the piperidine and pyrrolidine rings are susceptible to functionalization. These C-H bonds can be activated, for example, through the formation of an iminium ion intermediate, which can then be attacked by nucleophiles. nih.govacs.orgacs.org This allows for the introduction of various substituents at these positions.

Table 1: Predicted Reactivity at Key Functional Groups

| Functional Group | Reactive Site | Type of Reaction | Expected Products |

| Piperidine N-H | Nitrogen | Electrophilic Substitution (e.g., Alkylation, Acylation) | N-Substituted derivatives |

| Pyrrolidine N | Nitrogen | Quarternization with strong electrophiles | Quaternary ammonium salts |

| Carboxamide C=O | Carbonyl Carbon | Nucleophilic Acyl Substitution (e.g., Hydrolysis) | Carboxylic acid and amine/ammonia |

| α-C-H (Piperidine) | Carbon adjacent to N | C-H Functionalization | α-Substituted piperidines |

| α-C-H (Pyrrolidine) | Carbon adjacent to N | C-H Functionalization | α-Substituted pyrrolidines |

Oxidative and Reductive Transformations of Related Scaffolds

The piperidine and pyrrolidine rings in this compound can undergo various oxidative and reductive transformations, often targeting the carbon-hydrogen bonds adjacent to the nitrogen atoms or the carboxamide group itself.

Oxidative transformations of N-substituted piperidines and pyrrolidines can lead to the formation of lactams (cyclic amides). researchgate.net This typically involves the oxidation of a C-H bond alpha to the nitrogen atom to a carbonyl group. Reagents such as hypervalent iodine compounds have been shown to mediate the direct α-functionalization of N-protected pyrrolidines and piperidines, proceeding through N-acyliminium ion intermediates. nih.gov Studies on N-acyl-pyrrolidines and -piperidines have demonstrated their oxidation to the corresponding pyrrolidin-2-ones and piperidin-2-ones using iron(II)-hydrogen peroxide or an iron complex with molecular oxygen. researchgate.net Furthermore, the oxidation of N-alkyl piperidines can be directed to form endo-cyclic iminium ions, which can then be trapped by nucleophiles. nih.govacs.org

Reductive transformations can target the carboxamide group. The reduction of a carboxamide to an amine is a common transformation in organic synthesis. For N-substituted pyrrolidine-2-carboxamides, reducing agents like lithium aluminum hydride (LiAlH4) can effectively reduce the amide to the corresponding amine without affecting the stereochemistry at the chiral center. Catalytic enantioselective reductive alkynylation of amides has also been developed as a method for the synthesis of various alkaloids containing pyrrolidine and piperidine cores. nih.gov

The piperidine and pyrrolidine rings themselves are generally stable to reduction under conditions used for amide reduction. However, under more forcing conditions or with specific catalytic systems, the heterocyclic rings can be opened.

Table 2: Summary of Potential Oxidative and Reductive Transformations

| Transformation | Functional Group Targeted | Potential Reagents | Expected Products |

| Oxidation | α-C-H of Piperidine/Pyrrolidine | Hypervalent iodine reagents, Fe(II)/H₂O₂, Br₂ | Piperidinones, Pyrrolidinones, α-functionalized amines |

| Reduction | Carboxamide | LiAlH₄, Catalytic Hydrogenation | 1-(Piperidin-4-yl)pyrrolidin-2-yl)methanamine |

Exploration of Reaction Mechanisms

The mechanisms of the reactions involving this compound are extensions of well-established principles in organic chemistry.

Electrophilic substitution at the piperidine nitrogen likely proceeds via a standard SN2 or nucleophilic acyl substitution mechanism, depending on the electrophile. The nitrogen atom acts as the nucleophile, attacking the electrophilic center of the alkyl halide or acylating agent.

C-H functionalization at the α-positions of the piperidine and pyrrolidine rings often involves the formation of an iminium ion intermediate . nih.govacs.org This can be generated through oxidation of the amine. The resulting iminium ion is a potent electrophile and readily reacts with a wide range of nucleophiles. The regioselectivity of this functionalization (i.e., which α-C-H bond reacts) can be influenced by steric and electronic factors, as well as the specific reagents and catalysts used. researchgate.net

The hydrolysis of the carboxamide group under acidic conditions typically begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.comunizin.orglibretexts.org This is followed by the nucleophilic attack of a water molecule. A series of proton transfers then facilitates the departure of the amine as a leaving group. Under basic conditions, the mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by the elimination of the amide anion.

Oxidative transformations leading to lactam formation can proceed through various mechanisms, including radical-based pathways or those involving hypervalent iodine reagents that facilitate the formation of N-acyliminium ions. nih.govnih.gov For instance, copper-catalyzed intramolecular C-H amination has been studied mechanistically for the synthesis of pyrrolidines and piperidines, involving a copper(I)/copper(II) catalytic cycle. acs.org

Reductive amidation of diketones to form N-aryl-substituted pyrrolidines has been shown to proceed via iridium-catalyzed transfer hydrogenation, highlighting the potential for catalytic pathways in the modification of these scaffolds. mdpi.com

Understanding these fundamental mechanistic pathways is crucial for predicting the reactivity of this compound and for designing synthetic routes to its derivatives.

Structure Activity Relationship Sar Studies of 1 Piperidin 4 Yl Pyrrolidine 2 Carboxamide Derivatives

Elucidating Molecular Determinants of Biological Activity

The biological activity of 1-(Piperidin-4-yl)pyrrolidine-2-carboxamide derivatives, particularly as DPP-4 inhibitors, is governed by specific molecular interactions with the enzyme's active site. The active site of DPP-4 is often described with several key subsites, primarily S1, S2, and S2 extensive, which accommodate different parts of the inhibitor molecule. acs.org

The pyrrolidine (B122466) ring of the scaffold typically occupies the S1 pocket, a hydrophobic region of the active site. The binding affinity in this pocket is significantly influenced by substituents on the pyrrolidine ring. researchgate.netresearchgate.net For instance, the introduction of small, electron-rich groups like cyano (-CN) or fluoro (-F) at the 2- and 3-positions of the pyrrolidine ring can enhance binding affinity. researchgate.net The (2S)-cyanopyrrolidine moiety, in particular, has become a key structural element in many potent DPP-4 inhibitors. nih.gov This group can form a covalent interaction with the catalytic serine residue (Ser630) in the DPP-4 active site, leading to potent and long-lasting inhibition.

The piperidin-4-yl group and the linker to the carboxamide function primarily interact with the S2 and adjacent subsites. The S2 pocket is a larger, more solvent-exposed region that can accommodate a variety of substituents. Modifications to the piperidine (B6355638) ring can influence the compound's selectivity and pharmacokinetic properties. The nature of the substituent on the piperidine nitrogen is crucial. For example, bulky and hydrophobic groups can form favorable interactions within the S2 pocket.

| Compound Derivative | Modification | Effect on Activity | Rationale |

|---|---|---|---|

| (2S)-cyano derivative | Addition of a nitrile group at C2 | Significant Increase | Forms a reversible covalent bond with the catalytic serine residue in the S1 pocket. nih.gov |

| Valine-pyrrolidine | N-substituted glycine | Moderate | Fits into the catalytic binding site without specific strong interactions. nih.gov |

| Fluoro-substituted derivative | Addition of fluorine at C2 or C3 | Increase | Enhances binding through favorable electronic interactions in the S1 pocket. researchgate.net |

Conformational Analysis and its Impact on SAR

The three-dimensional structure and conformational flexibility of this compound derivatives are critical to their biological function. Both the pyrrolidine and piperidine rings are non-planar and can adopt multiple low-energy conformations. researchgate.netnih.gov The specific conformation adopted upon binding to the target enzyme is crucial for optimal interaction and, consequently, high affinity.

The five-membered pyrrolidine ring is known for its "pseudorotation," which allows it to adopt various envelope and twist conformations. researchgate.net This flexibility enables the substituents on the ring to be positioned optimally to fit into the enzyme's binding pockets. The preferred conformation often places key functional groups, such as the C2-carboxamide, in a precise orientation for interaction with active site residues. Computational studies, including molecular mechanics and density functional theory (DFT) calculations, are often employed to predict the most stable conformers and to understand how structural modifications influence conformational preference. researchgate.net

Similarly, the piperidine ring typically exists in a chair conformation. The orientation of the substituent at the 4-position (the pyrrolidine-2-carboxamide (B126068) group) can be either axial or equatorial. nih.gov The relative stability of these conformers is influenced by the nature of other substituents on the piperidine ring and the protonation state of the nitrogen atom. nih.gov The interaction between the substituent and the protonated nitrogen can cause significant conformational changes. nih.gov The bioactive conformation is the one that minimizes steric clashes and maximizes favorable interactions with the enzyme. For instance, an equatorial orientation of the pyrrolidine moiety on the piperidine ring is often favored to allow for optimal positioning within the enzyme's binding groove. nih.gov

Rational Design of Analogs for Modulated Interactions

A thorough understanding of the SAR and conformational requirements of this scaffold has enabled the rational design of new analogs with improved potency, selectivity, and pharmacokinetic profiles. The goal of rational design is to make targeted modifications to the lead structure to enhance its interactions with the biological target.

One successful strategy has been the modification of the pyrrolidine ring to enhance interactions within the S1 pocket. This led to the development of cyanopyrrolidine-based inhibitors like Vildagliptin and Saxagliptin, where the nitrile group acts as a "warhead," forming a reversible covalent bond with the catalytic serine of DPP-4.

Another approach involves the exploration of different substituents on the piperidine ring to optimize interactions with the S2 pocket. By introducing various aromatic or heterocyclic groups, researchers can fine-tune the van der Waals and hydrophobic interactions. For instance, adding a trifluoromethyl group to aromatic moieties has been shown to increase the stability and potency of DPP-4 inhibitors. nih.govnih.gov

Furthermore, bioisosteric replacement is a common strategy. This involves replacing a functional group with another that has similar physical or chemical properties but may lead to improved biological properties. For example, the piperidine ring could be replaced with other cyclic amines, or the carboxamide linker could be altered to change the molecule's flexibility and hydrogen bonding capacity. The design of constrained analogs, where the flexibility of the molecule is reduced by introducing additional rings or bulky groups, has also been used to lock the molecule in its bioactive conformation, thereby increasing affinity.

| Design Strategy | Targeted Modification | Example | Desired Outcome |

|---|---|---|---|

| Covalent Inhibition | Introduction of a cyano group on the pyrrolidine ring | Vildagliptin, Saxagliptin | Increased potency and duration of action. |

| S2 Pocket Optimization | Addition of substituted aromatic rings to the piperidine moiety | Analogs with trifluoromethylphenyl groups | Enhanced hydrophobic interactions and metabolic stability. nih.govnih.gov |

| Bioisosteric Replacement | Replacing the pyrrolidine with a thiazolidine ring | Thiazolidine analogues | Improved potency and selectivity. |

| Conformational Constraint | Introduction of tricyclic skeletons | Constrained Sitagliptin analogs | Locking the molecule in its bioactive conformation to increase affinity. |

Stereochemical Influence on Molecular Recognition

Stereochemistry is a paramount factor in the molecular recognition of this compound derivatives by their biological targets. The presence of multiple chiral centers, most notably at the C2 position of the pyrrolidine ring, means that these molecules can exist as different stereoisomers.

The enzymes and receptors in the body are chiral, and as such, they often exhibit a high degree of stereoselectivity, preferentially binding to one enantiomer or diastereomer over others. For pyrrolidine-2-carboxamide derivatives targeting DPP-4, the stereochemistry at the C2 position is critical. The (S)-configuration is generally required for potent inhibitory activity. mdpi.com This is because the (S)-enantiomer positions the carboxamide group and the rest of the molecule in the correct spatial orientation to engage with the key binding residues in the enzyme's active site. The corresponding (R)-enantiomer typically shows significantly reduced or no activity, as it cannot adopt the correct conformation for effective binding.

Computational Chemistry and Molecular Modeling Applications in 1 Piperidin 4 Yl Pyrrolidine 2 Carboxamide Research

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com In the context of "1-(Piperidin-4-yl)pyrrolidine-2-carboxamide," docking studies are instrumental in understanding its binding mode within the active site of its biological target, most notably DPP-IV. nih.govnih.govmalayajournal.orgnih.gov

DPP-IV is a serine protease that plays a crucial role in glucose homeostasis. nih.gov Its active site is characterized by several key subsites, including the S1 and S2 pockets, which accommodate the side chains of peptide substrates. Effective inhibitors of DPP-IV, such as those based on the pyrrolidine (B122466) scaffold, are designed to interact with these subsites with high affinity and specificity. researchgate.netnih.gov

Docking simulations of "this compound" and its derivatives into the DPP-IV active site reveal critical interactions. The pyrrolidine ring often mimics the proline residue of natural substrates, fitting into the S1 pocket. The piperidinyl group can then extend into the S2 pocket, where it can form various interactions, including hydrogen bonds and hydrophobic contacts, with key amino acid residues. nih.govresearchgate.net

Table 1: Illustrative Molecular Docking Results of a "this compound" Analog against DPP-IV

| Parameter | Value |

| PDB ID of Target | 6B1E nih.gov |

| Docking Score (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | Glu205, Glu206, Tyr662 |

| Hydrophobic Interactions | Tyr547, Tyr631, Trp659 |

| Interacting Subsite | S1 and S2 Pockets |

Note: This data is illustrative and based on typical findings for similar compounds in the literature.

Ligand-protein interaction simulations, often as a follow-up to docking, provide a more dynamic picture of the binding event. These simulations can reveal the stability of the predicted binding pose and the role of water molecules in mediating interactions. biointerfaceresearch.comnih.gov

Conformational Sampling and Dynamics Studies

The biological activity of a flexible molecule like "this compound" is highly dependent on its three-dimensional conformation. Conformational sampling and molecular dynamics (MD) simulations are employed to explore the accessible conformations of the molecule and to understand how its shape influences its interaction with the target protein. nih.govnih.gov

MD simulations can track the movements of atoms in the ligand-protein complex over time, providing insights into the stability of the binding and the flexibility of both the ligand and the protein. biointerfaceresearch.comnih.gov For "this compound," MD simulations can help to:

Assess the stability of the key hydrogen bonds and hydrophobic interactions identified in docking studies.

Identify conformational changes in the DPP-IV active site upon ligand binding.

Calculate the binding free energy, providing a more accurate estimation of the ligand's affinity for the target. nih.gov

The results of these simulations can guide the design of more rigid analogs that are pre-organized in the bioactive conformation, potentially leading to improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.net For derivatives of "this compound," 3D-QSAR models can be developed to predict their inhibitory potency against DPP-IV. researchgate.net

In a typical 3D-QSAR study, a set of molecules with known activities is aligned, and various molecular fields (e.g., steric and electrostatic) are calculated. Statistical methods are then used to build a model that correlates these fields with the observed biological activities. The resulting model can be visualized as contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease activity.

Table 2: Key Parameters of a Hypothetical 3D-QSAR Model for Piperidinyl-Pyrrolidine Carboxamides as DPP-IV Inhibitors

| Parameter | Value | Description |

| q² (Cross-validated r²) | > 0.5 | Indicates good predictive ability of the model. |

| r² (Non-cross-validated r²) | > 0.7 | Indicates a good fit of the model to the training data. |

| Steric Field Contribution | 45% | Suggests that the size and shape of substituents are important for activity. |

| Electrostatic Field Contribution | 55% | Highlights the importance of charge distribution and polar interactions. |

Note: This data is illustrative and based on typical findings for QSAR studies of DPP-IV inhibitors. researchgate.net

These models serve as a valuable guide for medicinal chemists in designing new derivatives with enhanced potency.

Virtual Screening and Ligand-Based Drug Design Methodologies

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govnih.gov When a series of active compounds like "this compound" is known, both ligand-based and structure-based virtual screening approaches can be employed.

In ligand-based virtual screening , the known active compounds are used as a template to search for other molecules with similar properties (e.g., shape, and electronic features). This is particularly useful when the three-dimensional structure of the target protein is not available.

In structure-based virtual screening , the 3D structure of the target protein (e.g., DPP-IV) is used to dock large numbers of compounds from a virtual library. nih.gov The compounds are then ranked based on their predicted binding affinity, and the top-ranking hits are selected for experimental testing.

These methodologies have been successfully applied to identify novel DPP-IV inhibitors with diverse chemical scaffolds. nih.govnih.gov The "this compound" core can serve as a starting point for such screening campaigns, leading to the discovery of new and potent drug candidates.

Applications of 1 Piperidin 4 Yl Pyrrolidine 2 Carboxamide in Chemical Biology and Advanced Medicinal Chemistry Research

Enzyme Inhibition and Modulation Studies

The inherent structural features of the 1-(Piperidin-4-yl)pyrrolidine-2-carboxamide framework make it an attractive starting point for the development of potent and selective enzyme inhibitors. Researchers have successfully utilized this scaffold to target enzymes implicated in a range of physiological and pathological processes.

Derivatives of the core piperidinyl-pyrrolidine carboxamide structure have been investigated as inhibitors of adenylyl cyclase, a crucial enzyme in cellular signaling pathways. One notable study focused on developing inhibitors for the adenylyl cyclase of Giardia lamblia (gNC1), a protozoan parasite. nih.gov In this research, a derivative, N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide, was identified as a novel and potent inhibitor of this parasitic enzyme. nih.govresearchgate.net

The study utilized homology modeling to build the first structural model of gNC1, which then guided the identification of the inhibitor. nih.gov Experimental evaluation confirmed that the compound acts via a competitive mechanism of action against the enzyme. nih.govresearchgate.net This research highlights the potential of this chemical scaffold in developing new therapeutic agents against parasitic diseases by targeting their essential metabolic enzymes. nih.gov

Table 1: Investigated Adenylyl Cyclase Inhibitor

| Compound Name | Target Enzyme | Organism | Mechanism of Action | Reference Compound |

|---|

The piperidine (B6355638) and pyrrolidine (B122466) carboxamide motifs are prominent features in the design of inhibitors for Poly(ADP-ribose) Polymerase (PARP), a family of enzymes critical for DNA repair. nih.govresearchgate.net PARP inhibitors are a significant class of anticancer agents. While not the exact parent compound, numerous potent PARP inhibitors incorporate these structural elements, demonstrating the scaffold's importance in this area.

For instance, a series of imidazo[4,5-c]pyridine-7-carboxamide derivatives were developed, leading to the identification of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide (XZ-120312) as a potent PARP-1 inhibitor with an IC50 of 8.6 nM. nih.gov Another highly successful inhibitor, Veliparib (ABT-888), is chemically described as 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide. acs.orgnih.gov This compound showed excellent potency against both PARP-1 and PARP-2 enzymes with a Ki of 5 nM and an EC50 of 2 nM in a whole-cell assay. acs.orgnih.gov These examples underscore the utility of the cyclic amine-containing carboxamide structure in achieving potent PARP inhibition. acs.org

Table 2: PARP Inhibitors Featuring Piperidine or Pyrrolidine Carboxamide Scaffolds

| Compound Name | Chemical Name | PARP-1 Inhibition | PARP-2 Inhibition |

|---|---|---|---|

| XZ-120312 | 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide | IC50 = 8.6 ± 0.6 nM | Not specified |

| Veliparib (ABT-888) | 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide | Ki = 5 nM | Ki = 5 nM |

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is the primary enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. researchgate.netnih.govnih.gov The development of inhibitors for NAPE-PLD is a key strategy for studying the function of NAEs. nih.gov

Research in this area has led to the discovery of potent and selective NAPE-PLD inhibitors that incorporate both piperidine and pyrrolidine rings. A significant example is LEI-401, or N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide. researchgate.net This compound was identified as the first potent and selective NAPE-PLD inhibitor capable of reducing NAE levels in the brains of mice, thereby modulating emotional behavior. researchgate.net The development of such inhibitors is crucial for elucidating the role of the NAPE-PLD pathway in various physiological processes. researchgate.net

Table 3: NAPE-PLD Inhibitor with Piperidine and Pyrrolidine Moieties

| Compound Name | Chemical Name | Key Finding |

|---|

Receptor Ligand Research

The structural rigidity and defined stereochemistry offered by the piperidinyl-pyrrolidine scaffold are highly advantageous for designing ligands that can selectively target specific receptor subtypes. This has been particularly evident in research on muscarinic and nociceptin (B549756) receptors.

Muscarinic acetylcholine (B1216132) receptors are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. mdpi.com Developing subtype-selective antagonists is a major goal in medicinal chemistry to achieve targeted therapeutic effects with fewer side effects. nih.gov

The piperidin-4-yl moiety is a common feature in many muscarinic receptor antagonists. Research has shown that derivatives can be synthesized to achieve high selectivity for specific subtypes. For example, compound A, (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide, demonstrated high selectivity for M3 receptors over M2 receptors. nih.gov It inhibited binding to human muscarinic receptors with Ki values of 1.5 nM (m1), 540 nM (m2), 2.8 nM (m3), 15 nM (m4), and 7.7 nM (m5). nih.gov This M2-sparing activity is desirable as M2 receptors are involved in cardiac regulation. nih.gov The strategic modification of the core piperidine structure is key to achieving this selectivity. nih.gov

Table 4: M2-Sparing Muscarinic Receptor Antagonist

| Compound Name | Chemical Name | m1 Ki (nM) | m2 Ki (nM) | m3 Ki (nM) | m4 Ki (nM) | m5 Ki (nM) |

|---|

The Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor is the fourth member of the opioid receptor family and is implicated in a wide range of neurological functions. researchgate.netnih.gov The development of non-peptide antagonists for the NOP receptor is an active area of research. nih.gov

The this compound scaffold has been instrumental in this field. Structure-activity relationship studies on 1-benzyl-N-{3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl}pyrrolidine-2-carboxamide (Compound 24) and its derivatives have led to the identification of highly potent and selective NOP receptor antagonists. researchgate.net By systematically modifying different parts of the parent molecule, researchers developed Compound 35, which demonstrated potent, competitive, and selective antagonism at the NOP receptor with pA2 values ranging from 8.0 to 9.9 in various in vitro assays. researchgate.net These antagonists are valuable tools for investigating the physiological and pathophysiological roles of the N/OFQ-NOP receptor system. researchgate.netnih.gov

Table 5: NOP Receptor Antagonists Based on the Pyrrolidine-2-carboxamide (B126068) Scaffold

| Compound Name | Chemical Description | Activity Profile | pA2 Value |

|---|---|---|---|

| Compound 24 | 1-benzyl-N-{3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl}pyrrolidine-2-carboxamide | NOP receptor antagonist | Not specified |

Transient Receptor Potential Anion Channel (TRPA1) Antagonism Research

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel that acts as a sensor for irritant chemicals, making it a key target in the development of treatments for pain, inflammation, and pruritus. nih.govresearchgate.net Research into TRPA1 antagonists has identified various carboxamide-containing compounds as potent inhibitors. A high-throughput screen led to the discovery of a series of potent and selective carboxamide TRPA1 antagonists. nih.gov Structure-activity relationship (SAR) studies on this series have yielded highly potent examples, demonstrating that the carboxamide moiety is crucial for this activity. nih.gov

While the specific compound this compound is not explicitly detailed in all studies, the broader class of piperidine carboxamides has been investigated for activity at related TRP channels. For instance, a series of piperidine carboxamides were developed as potent antagonists of the Transient Receptor Potential Vanilloid-1 (TRPV1), a related channel also involved in pain perception. acs.org The exploration of such compounds underscores the utility of the piperidine carboxamide scaffold in modulating TRP channel activity, suggesting a promising avenue for designing novel analgesics. researchgate.net The data from these studies suggest that TRPA1 antagonism could be a viable mechanism for treating topical conditions. nih.gov

Table 1: Research Findings on Related Carboxamide TRPA1 Antagonists

| Compound Class | Target | Key Findings | Potential Application |

|---|---|---|---|

| Carboxamide Series | TRPA1 | Identification of potent and selective antagonists via high-throughput screening. nih.gov | Topical conditions (e.g., atopic dermatitis). nih.gov |

| Piperidine Carboxamides | TRPV1 | Development of potent antagonists, with a benzoxazinone (B8607429) amide showing good cell-based potency. acs.org | Pain treatment. acs.org |

Cannabinoid Receptor (CB1R) Ligand Exploration

The Cannabinoid Receptor 1 (CB1R) is a G protein-coupled receptor that plays a significant role in numerous physiological processes and is a well-established therapeutic target. nih.govnih.gov The exploration of ligands for CB1R has included a wide variety of chemical structures, with carboxamides being a recurring motif.

While research on this compound itself as a CB1R ligand is not extensively documented, structurally related compounds that feature both piperidine and pyrrolidine moieties have been identified as potent CB1R antagonists. nih.gov For example, extensive synthetic efforts led to the discovery of 1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(...)-1H-pyrazole-3-carboxamide as a peripherally restricted CB1R antagonist. nih.govresearchgate.net This complex molecule, which incorporates both a piperidinyl group attached to a carboxamide and a pyrrolidine-based sulfonamide, was developed for treating obesity and related metabolic syndromes. nih.gov Its design highlights the value of combining these heterocyclic scaffolds to achieve potent and selective activity at the CB1 receptor. nih.gov

Additionally, other classes of carboxamides, such as indole-2-carboxamides, have been investigated as allosteric modulators of CB1R, further demonstrating the importance of the carboxamide functional group in designing ligands that can fine-tune the receptor's activity. semanticscholar.org

Utility as Chiral Building Blocks in Complex Molecule Synthesis

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, appearing in 37 FDA-approved drugs, making it one of the most common nitrogen heterocycles in pharmaceuticals. nih.gov Its prevalence is partly due to its stereochemical complexity; the non-planar ring can contain multiple stereogenic centers, allowing for precise three-dimensional arrangements of functional groups. nih.gov Specifically, the pyrrolidine-2-carboxamide portion of the title compound is derived from the chiral amino acid L-proline, which is frequently used as a versatile building block to produce a wide array of chiral compounds and as a catalyst in stereoselective synthesis. nih.govmdpi.com

Similarly, chiral piperidine scaffolds are prevalent in a large number of active pharmaceuticals. thieme-connect.com Introducing a chiral piperidine can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.com

The compound this compound combines both of these valuable chiral motifs. The inherent chirality of the pyrrolidine ring, derived from a natural amino acid, and the conformational rigidity of the piperidine ring make it a useful building block for the synthesis of more complex molecules. mdpi.commdpi.com By providing a stereochemically defined core, such building blocks allow chemists to construct intricate molecular architectures with high stereocontrol, which is critical for achieving selective interactions with biological targets like enzymes and receptors. nih.govnih.gov

Exploration in Antiviral and Anticonvulsant Research

The structural motifs present in this compound have been explored independently for both antiviral and anticonvulsant properties.

In antiviral research, piperidine-4-carboxamides have been identified as inhibitors of human coronaviruses, including SARS-CoV-2, at low micromolar concentrations. researchgate.net Analogs of these compounds have shown potential for development as broad-spectrum antiviral agents. researchgate.net Further studies on 1,4,4-trisubstituted piperidines have also demonstrated their ability to block coronavirus replication, suggesting that the piperidine core is a valuable scaffold for antiviral drug discovery. researchgate.net

In the field of anticonvulsant research, the pyrrolidine-2-carboxamide scaffold has shown significant promise. A series of N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives were synthesized and evaluated for anticonvulsant activity. nih.gov Several of these compounds were found to be active in the maximal electroshock seizure (MES) test without exhibiting neurotoxicity. nih.gov Specifically, derivatives with 4-chlorophenyl and 4-nitrophenyl substituents were identified as the most active in the series, indicating that the pyrrolidine-2-carboxamide core is a viable pharmacophore for developing new anticonvulsant agents. nih.gov

Table 2: Anticonvulsant Activity of Related Pyrrolidine-2-Carboxamide Derivatives

| Compound Substituent | Anticonvulsant Activity (MES Test) | Neurotoxicity |

|---|---|---|

| 4-Nitrophenyl | Active | Not observed |

| 4-Chlorophenyl | Active | Not observed |

Data derived from a study on N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives. nih.gov

Applications in Materials Science Research

While the primary focus of research on this compound and its analogs has been in the life sciences, the constituent heterocyclic scaffolds have relevance in materials science. Pyrrolidine and its derivatives are widely used as ligands for transition metals. nih.gov This property is crucial in the development of novel materials, including organometallic catalysts and functional polymers. The nitrogen atom in the pyrrolidine ring acts as a coordination site for metal ions, enabling the formation of stable complexes with specific catalytic or electronic properties.

Although direct applications of this compound in materials science are not well-documented in the literature, its potential as a bifunctional ligand, with nitrogen atoms in both the piperidine and pyrrolidine rings, could be explored. Such molecules can be used to create coordination polymers or metal-organic frameworks (MOFs), materials with applications in gas storage, separation, and catalysis.

Advanced Analytical Characterization Methodologies for 1 Piperidin 4 Yl Pyrrolidine 2 Carboxamide and Its Research Intermediates

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic methods are indispensable for the definitive structural elucidation of organic molecules. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary techniques used to confirm the molecular structure of 1-(Piperidin-4-yl)pyrrolidine-2-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra are crucial for structural confirmation.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons, their connectivity, and their chemical environment. For this compound, characteristic signals for the protons on the piperidine (B6355638) and pyrrolidine (B122466) rings would be expected. For instance, the protons adjacent to nitrogen atoms in piperidine rings typically appear in the δ 2.7-2.9 ppm range, while other ring protons are found between δ 1.4-1.8 ppm. chemicalbook.com The chemical shifts and coupling constants (J-values) help in assigning the specific stereochemistry of the molecule.

¹³C NMR: The carbon NMR spectrum provides information on the number and types of carbon atoms. The carbonyl carbon of the amide group is expected to have a characteristic downfield chemical shift (typically δ 170-180 ppm). Signals for the carbons in the heterocyclic rings would appear at distinct chemical shifts, allowing for the complete assignment of the carbon skeleton. rsc.org

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula (C₁₀H₁₉N₃O). nih.gov Techniques such as Electrospray Ionization (ESI) are commonly used. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, corroborating the data obtained from NMR. researchgate.netnih.gov For example, the analysis of related piperidine-4-carboxamide derivatives often shows fragmentation patterns corresponding to the loss of specific side chains, which helps in piecing together the molecular structure. researchgate.net

Table 1: Illustrative NMR Data for Related Heterocyclic Scaffolds This table presents typical chemical shift ranges for protons in environments similar to those in the target compound, based on literature for related structures.

| Functional Group | Proton Type | Typical ¹H NMR Chemical Shift (ppm) | Reference |

| Piperidine Ring | Protons adjacent to Nitrogen (α-protons) | 2.7 - 3.3 | chemicalbook.comrsc.org |

| Piperidine Ring | Other ring protons (β, γ-protons) | 1.5 - 1.8 | chemicalbook.comrsc.org |

| Pyrrolidine Ring | Protons adjacent to Nitrogen (α-protons) | 3.2 - 3.3 | rsc.org |

| Pyrrolidine Ring | Other ring protons (β, γ-protons) | 1.7 - 1.9 | rsc.org |

Chromatographic Methods for Purity Assessment and Isolation (e.g., High-Performance Liquid Chromatography, Ultra-Performance Liquid Chromatography)

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products, thereby assessing its purity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used methods for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity analysis. A typical reversed-phase HPLC (RP-HPLC) method would be developed to separate this compound from any potential impurities. Method development involves optimizing the column, mobile phase composition, flow rate, and detector wavelength. For related piperidine derivatives, C18 columns are commonly used with a mobile phase consisting of a mixture of an aqueous buffer (like water with 0.1% trifluoroacetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). nih.govresearchgate.net The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks detected.

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm). This results in significantly faster analysis times, higher resolution, and improved sensitivity, making it a powerful tool for high-throughput purity screening and detailed impurity profiling. researchgate.net

Purification of the compound on a larger scale can be achieved using preparative HPLC, which employs the same separation principles but with larger columns and higher flow rates to isolate quantities sufficient for further research. ed.ac.uk

Table 2: Example of HPLC Conditions for Analysis of Related Piperidine Compounds This table outlines typical parameters used in HPLC methods for compounds structurally related to this compound.

| Parameter | Condition | Reference |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | nih.govresearchgate.net |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | nih.gov |

| Mobile Phase B | Acetonitrile (MeCN) | nih.gov |

| Gradient | A time-based gradient from high aqueous to high organic content | nih.gov |

| Flow Rate | 0.8 - 1.0 mL/min | nih.gov |

| Detection | UV at 210, 254, or 280 nm | nih.gov |

Crystallographic and Solid-State Characterization

Solid-state characterization is critical for understanding the physical properties of a compound, such as its crystal form, which can influence stability and solubility.

X-ray Crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com Obtaining a single crystal of this compound suitable for X-ray diffraction analysis would provide unambiguous confirmation of its structure, including the relative stereochemistry of its chiral centers and the preferred conformation of the piperidine and pyrrolidine rings in the solid state. nih.gov The analysis yields detailed information such as bond lengths, bond angles, and crystal packing information, including intermolecular interactions like hydrogen bonding. researchgate.netresearchgate.net

While specific crystallographic data for the title compound is not publicly available, the analysis of related structures provides a template for the type of data that would be obtained. This includes the crystal system, space group, and unit cell dimensions.

Table 3: Representative Crystallographic Data for a Heterocyclic Compound This table shows an example of the data generated from a single-crystal X-ray diffraction experiment for a related organic molecule to illustrate the methodology's output.

| Parameter | Example Data | Reference |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Å | mdpi.com |

| α = 90°, β = Y°, γ = 90° | mdpi.com | |

| Molecules per Unit Cell (Z) | 4 | nih.gov |

Emerging Research Frontiers and Challenges for 1 Piperidin 4 Yl Pyrrolidine 2 Carboxamide

Development of Novel Synthetic Strategies for Enhanced Efficiency

The efficient synthesis of 1-(Piperidin-4-yl)pyrrolidine-2-carboxamide and its derivatives is fundamental for enabling comprehensive biological evaluation. Current research focuses on developing practical and scalable synthetic routes, often drawing from established methodologies for constructing pyrrolidine (B122466) and piperidine (B6355638) ring systems and forming amide bonds.

A key challenge lies in the stereoselective synthesis of the pyrrolidine-2-carboxamide (B126068) moiety, as the stereochemistry of substituents on the pyrrolidine ring can significantly influence biological activity. nih.gov One established approach involves starting with readily available chiral precursors like L-proline. beilstein-journals.org A generalizable strategy would involve the N-acylation of L-proline, followed by the conversion of the carboxylic acid group into the primary amide. beilstein-journals.org The subsequent coupling of the piperidine group would complete the synthesis.

Modern synthetic chemistry offers several avenues for enhancing the efficiency of these multi-step processes. The formation of the crucial amide bond can be optimized using various coupling reagents. For instance, activating agents such as hydroxybenzotriazole (B1436442) (HOBt) and N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU), or carbonyldiimidazole (CDI), are effectively used to promote amide bond formation between a carboxylic acid and an amine. nih.gov Furthermore, the adoption of microwave-assisted organic synthesis (MAOS) presents an opportunity to significantly reduce reaction times, increase yields, and promote greener chemical processes. nih.gov

Table 1: Comparison of Synthetic Methodologies

| Method | Description | Advantages | Potential Application |

|---|---|---|---|

| Chiral Pool Synthesis | Utilizes readily available chiral molecules like L-proline as starting materials. beilstein-journals.org | High stereochemical control, cost-effective. | Synthesis of specific stereoisomers of the target compound. |

| Peptide Coupling | Employs activating agents (e.g., HBTU, CDI) to facilitate amide bond formation. nih.gov | High efficiency, mild reaction conditions. | Final step coupling the piperidine and pyrrolidine-carboxamide moieties. |

| Microwave-Assisted Organic Synthesis (MAOS) | Uses microwave irradiation to heat reactions. nih.gov | Reduced reaction times, improved yields, supports green chemistry. | Accelerating key steps in the synthetic pathway. |

Integration of Advanced Computational Methods for Predictive Modeling

Advanced computational methods are indispensable tools for accelerating the discovery and design process involving scaffolds like this compound. These in silico techniques allow researchers to predict the compound's physicochemical properties, potential biological targets, and binding interactions before undertaking extensive laboratory synthesis and testing.

Molecular docking is a primary computational tool used to predict how a molecule binds to the active site of a protein. For example, docking studies have been used to evaluate how novel carboxamide derivatives bind to targets like tyrosyl-tRNA synthetase and to compare their binding energies to reference drugs. tandfonline.com Similarly, pharmacophore-assisted virtual screening can be employed to identify novel inhibitors from large compound libraries by matching their structural features to a predefined pharmacophore model. nih.gov

Beyond static docking, molecular dynamics (MD) simulations provide deeper insights into the atomic-level details of the protein-ligand complex, revealing the stability of the interaction over time. nih.gov These simulations can help elucidate the unique binding modes of a compound and guide further structural modifications. nih.gov Computational tools are also used to predict drug-likeness and oral bioavailability based on criteria such as Lipinski's rule of five, helping to prioritize candidates with favorable pharmacological profiles early in the research pipeline. tandfonline.com

Exploration of Undiscovered Biological Targets and Mechanistic Insights

The hybrid structure of this compound suggests a broad potential for interacting with various biological targets. While the specific targets for this compound are still under investigation, analysis of its constituent scaffolds provides valuable clues for future research. The pyrrolidine ring is a versatile scaffold found in compounds developed for central nervous system diseases, cancer, and diabetes. nih.gov

The piperidine-4-carboxamide moiety, in particular, has been identified as a core structure in inhibitors of several key enzymes implicated in human diseases.

Secretory Glutaminyl Cyclase (sQC): This enzyme is linked to the formation of neurotoxic pyroglutamate (B8496135) amyloid-beta (pGlu-Aβ) in Alzheimer's disease. A novel sQC inhibitor featuring a piperidine-4-carboxamide moiety was identified through high-throughput virtual screening, making this an attractive target for investigation. nih.gov

Tubulin: The 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified as a new class of tubulin inhibitors with antiproliferative activity, suggesting a potential role in cancer chemotherapy. nih.gov

Dipeptidyl Peptidase IV (DPP-IV): Pyrrolidine-based structures are key components of DPP-IV inhibitors, which are used in the treatment of type-II diabetes. beilstein-journals.org

NLRP3 Inflammasome: The 1-(piperidin-4-yl) substructure is present in molecules designed as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory diseases. nih.govresearchgate.net

Mechanistic studies for related compounds have revealed that they can act as prodrugs, requiring enzymatic activation to exert their biological effect, or function by inhibiting specific enzymatic pathways like tubulin polymerization. nih.govnih.gov Future research will likely involve screening this compound against a panel of such targets to uncover its primary mechanism of action.

Table 2: Investigated Biological Targets for Related Carboxamide Scaffolds

| Scaffold Class | Investigated Target | Therapeutic Area | Reference |

|---|---|---|---|

| Piperidine-4-carboxamide | Secretory Glutaminyl Cyclase (sQC) | Alzheimer's Disease | nih.gov |

| Piperidine-1-carboxamides | Tubulin | Cancer | nih.gov |

| Pyrrolidine-2-carbonitrile | Dipeptidyl Peptidase IV (DPP-IV) | Type-II Diabetes | beilstein-journals.org |

| 1-(Piperidin-4-yl) derivatives | NLRP3 Inflammasome | Inflammatory Diseases | nih.govresearchgate.net |

Future Directions in Scaffold Optimization for Specific Research Applications

The this compound scaffold serves as a promising starting point for the development of more potent and selective agents. Future research will focus on systematic structural modifications to optimize its activity against specific biological targets once they are identified. This process, known as scaffold optimization, is guided by structure-activity relationship (SAR) studies.

SAR-guided optimization involves synthesizing a series of analogues where different parts of the molecule are systematically varied and then assessing the impact on biological activity. For example, optimization of a related piperidine-carboxamide scaffold led to a tenfold improvement in antiproliferative potency. nih.gov For the this compound scaffold, key areas for modification include:

Substitution on the Piperidine Ring: Introducing various functional groups at different positions on the piperidine ring could enhance binding affinity and selectivity for a target protein.

Modification of the Pyrrolidine Ring: Altering the stereochemistry or adding substituents to the pyrrolidine ring can influence how the molecule fits into a binding pocket. nih.gov

Replacement of the Carboxamide Linker: While the amide group is a common pharmacophore, replacing it with other bioisosteric linkers could improve properties like metabolic stability. mdpi.com

A more advanced strategy is "scaffold hopping," where the core piperidine or pyrrolidine ring is replaced with a different heterocyclic system to discover novel core structures with improved physicochemical or pharmacological properties, such as enhanced metabolic stability. The ultimate goal of these optimization efforts is to develop lead candidates with high potency, selectivity, and favorable drug-like properties for specific research applications, from probing biological pathways to potential therapeutic development.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 1-(Piperidin-4-yl)pyrrolidine-2-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including amide bond formation and piperidine-pyrrolidine coupling. Critical parameters include:

- Temperature control : Elevated temperatures (e.g., 80–100°C) for coupling reactions to enhance yield .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .

- Catalysts : Use of coupling agents like HATU or EDCI for efficient amide formation .

- Purification : Column chromatography or recrystallization to achieve ≥95% purity, verified via HPLC .

Q. How is the compound characterized analytically, and what techniques validate its structural integrity?

- Methodological Answer :

- NMR spectroscopy : H and C NMR confirm regiochemistry of the piperidine-pyrrolidine scaffold and carboxamide functionality .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., CHNO, MW 197.28 g/mol) .

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 210–254 nm .

Q. What stability considerations are critical for long-term storage of this compound?

- Methodological Answer :

- Storage conditions : -20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .

- Degradation monitoring : Periodic HPLC analysis to detect impurities; lyophilization recommended for aqueous solutions .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Quantum chemical calculations : Predict electronic properties (e.g., HOMO/LUMO) to optimize binding affinity to target receptors .

- Molecular docking : Screen against protein databases (e.g., PDB) to identify potential interactions with neurological or enzymatic targets .

- ICReDD framework : Integrate computational reaction path searches with experimental feedback loops to prioritize synthetic routes .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for piperidine-pyrrolidine analogs?

- Methodological Answer :

- Comparative SAR analysis : Test structurally related compounds (e.g., 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic acid derivatives) to isolate functional group contributions .

- Data normalization : Control for batch-to-batch variability in bioassays using internal standards (e.g., reference inhibitors) .

Q. How can researchers address discrepancies in reported synthetic yields or purity levels?

- Methodological Answer :

- Reaction parameter screening : Use Design of Experiments (DoE) to statistically optimize variables (e.g., pH, stoichiometry) .

- Cross-lab validation : Reproduce protocols with independent equipment and analysts to identify methodological biases .

Q. What advanced techniques separate enantiomers of chiral analogs of this compound?

- Methodological Answer :

- Chiral HPLC : Use columns with cellulose- or amylase-based stationary phases (e.g., Chiralpak®) .

- Crystallization-induced asymmetric transformation : Leverage diastereomeric salt formation with resolving agents (e.g., tartaric acid derivatives) .

Q. How can reaction engineering improve scalability without compromising stereochemical integrity?

- Methodological Answer :

- Flow chemistry : Continuous reactors minimize side reactions and enhance heat/mass transfer for sensitive intermediates .

- In-line analytics : Real-time FTIR or Raman spectroscopy monitors reaction progress and detects stereochemical drift .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.